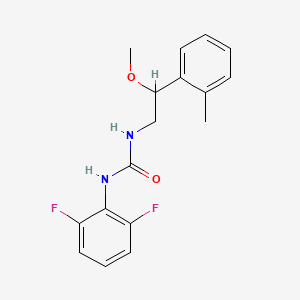

1-(2,6-Difluorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

The chemical compound is part of a broader family of substances undergoing various synthesis and transformation processes. For instance, the synthesis of pyrimidine derivatives using ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates and urea highlights the regioselective condensation processes. These derivatives undergo further transformations under more drastic conditions, cyclizing to form ethyl 4-polyfluoroalkyl-4-hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, demonstrating the compound's potential in synthesizing pharmacologically relevant structures (Goryaeva et al., 2009).

Another example includes the development of a convenient protecting group for uridine ureido nitrogen, showcasing the compound's role in facilitating chemical transformations without affecting sensitive functional groups (Kurosu et al., 2021).

Biological Activities and Applications

Research into new substituted indoles using the compound as a precursor demonstrates its potential in generating bioactive molecules. These synthesized compounds have been tested for their effects on arterial blood pressure and analgesic activity in rats, suggesting possible therapeutic applications (Hishmat et al., 1992).

Furthermore, the directed lithiation of related urea derivatives has been studied, revealing the utility of such compounds in synthesizing substituted products with high yields. This indicates the chemical's versatility in organic synthesis and potential in drug development processes (Smith et al., 2013).

Analytical and Sensor Applications

The construction of a simple optical sensor for the rapid detection of urea in milk using air-stable lipid films with incorporated urease, demonstrates the chemical's utility in developing analytical tools. This approach highlights its application in food safety and quality assurance processes (Nikoleli et al., 2010).

Corrosion Inhibition

Studies on the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions underline the compound's importance in industrial applications. These findings offer insights into the development of more effective corrosion inhibitors, contributing to material longevity and sustainability (Mistry et al., 2011).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-(2,6-difluorophenyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N2O2/c1-11-6-3-4-7-12(11)15(23-2)10-20-17(22)21-16-13(18)8-5-9-14(16)19/h3-9,15H,10H2,1-2H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMFFEZONIXYIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)NC2=C(C=CC=C2F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile](/img/structure/B2478744.png)

![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2478747.png)

![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2478749.png)

![1-(4-Methoxyphenyl)-3-[(2-naphthalen-1-yloxyacetyl)amino]thiourea](/img/structure/B2478752.png)

![4-{[1-(2,3-Dichloropyridine-4-carbonyl)pyrrolidin-2-yl]methyl}morpholine](/img/structure/B2478753.png)